molecular formula C20H18N2O2S2 B12732727 Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester CAS No. 132605-18-6

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester

Cat. No.: B12732727
CAS No.: 132605-18-6
M. Wt: 382.5 g/mol
InChI Key: AVEVZUAJDAZECY-UHFFFAOYSA-N
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Description

Structural Significance of Thiophene Moieties in Organic Chemistry

Thiophene, a five-membered aromatic heterocycle containing sulfur, exhibits resonance stabilization energy (~22–28 kcal/mol) comparable to benzene, though slightly lower. Its electron-rich nature arises from the sulfur atom’s lone pairs participating in π-electron delocalization, enabling electrophilic substitution at the α- and β-positions. The 3-carboxylic acid functional group introduces polarity and hydrogen-bonding capacity, enhancing molecular interactions in synthetic pathways.

For example, methyl thiophene-2-carboxylate has been utilized as a synthetic equivalent of pentanoate dianions in samarium diiodide-promoted reactions, demonstrating thiophene’s versatility in forming long-chain esters. The ethyl ester variant further improves solubility in organic solvents, facilitating reactions in non-aqueous media.

Table 1: Key Electronic Properties of Thiophene Derivatives

Derivative Resonance Energy (kcal/mol) Electrophilic Reactivity Sites
Thiophene 22–28 α (C2, C5), β (C3, C4)
Thiophene-3-carboxylic acid 18–24* C2, C4 (deactivated at C3)
Ethyl thiophene-3-carboxylate 18–24* C2, C4 (enhanced solubility)

*Estimated based on substituent effects.

Role of Substituents in 3-Carboxylic Acid-Functionalized Thiophenes

The ethyl ester group in thiophene-3-carboxylates reduces crystallinity and increases lipophilicity, making intermediates more amenable to cross-coupling reactions. In 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-thiophene-3-carboxylic acid ethyl ester , the substituents modulate electronic and steric effects:

  • Phenyl Group (C4): Enhances conjugation via π-stacking, stabilizing transition states in cycloaddition reactions.
  • Thioxomethylamino Group (C2): Introduces sulfur-based nucleophilicity, enabling participation in metal-coordination or click chemistry.

The carboxylic acid’s electron-withdrawing nature deactivates the thiophene ring at C3, directing electrophiles to C2 and C4. This regioselectivity is critical in multi-step syntheses, such as the preparation of polyacetylene derivatives with thiophene side chains.

Table 2: Substituent Effects on Thiophene-3-Carboxylates

Substituent Electronic Effect Solubility Profile
Ethyl ester Mild electron-withdrawing High in organic solvents
Phenyl Electron-donating (π-system) Low in polar solvents
Thioxomethylamino Polarizable (S atom) Moderate in DMF/DMSO

Historical Development of Phenylamino-Thioxomethylamino Derivatives

The synthesis of phenylamino-thioxomethylamino derivatives traces back to early work on Huisgen cycloadditions, where copper catalysts facilitated triazole formation. Modern methods employ heterogeneous catalysts, such as copper-supported polycarboxythiophene-modified carbon nanotubes (Cu@PCT@CNT), to improve yields and recyclability.

Key milestones include:

  • 1980s–1990s: Use of stoichiometric bases (e.g., KOtBu) for nucleophilic substitutions at thiophene C2.
  • 2000s: Samarium diiodide-mediated coupling of thiophene esters with aldehydes/ketones.
  • 2020s: Transition to green chemistry with recyclable Cu catalysts for azide-alkyne cycloadditions.

For instance, ethyl thiophene-3-carboxylate derivatives have been synthesized via photochemical polymerization in aqueous media, leveraging potassium dichromate as an initiator. These advances underscore the shift toward sustainable methodologies in thiophene functionalization.

Properties

CAS No.

132605-18-6

Molecular Formula

C20H18N2O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 4-phenyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate

InChI

InChI=1S/C20H18N2O2S2/c1-2-24-19(23)17-16(14-9-5-3-6-10-14)13-26-18(17)22-20(25)21-15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,21,22,25)

InChI Key

AVEVZUAJDAZECY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate (Key Intermediate)

This intermediate is crucial for further functionalization to the target compound.

  • Method: Gewald Reaction (a classical method for synthesizing 2-aminothiophenes)
  • Reagents:
    • Ethyl cyanoacetate or malononitrile (as active methylene compounds)
    • Aromatic ketones (e.g., acetophenone derivatives for the 4-phenyl substituent)
    • Sulfur powder
    • Ammonium acetate (as nitrogen source)
    • Diethylamine (as base catalyst)
  • Procedure:
    • Reflux aromatic ketone with ethyl cyanoacetate and ammonium acetate in toluene or benzene using a Dean-Stark apparatus to remove water, promoting cyclization.
    • After initial condensation, add sulfur powder and diethylamine in ethanol at ~50°C for 3 hours to form the thiophene ring.
    • Isolate the product by filtration and purify by flash chromatography.
  • Yield: Approximately 40-50% depending on conditions and substrates.
  • Reference: Adapted from Gewald aminoheterocycles synthesis protocols.
Step Reagents/Conditions Purpose Notes
1 Aromatic ketone + ethyl cyanoacetate + ammonium acetate + acetic acid, reflux in toluene Knoevenagel condensation and cyclization Dean-Stark apparatus to remove water
2 Sulfur powder + diethylamine in ethanol, 50°C, 3 h Thiophene ring formation Hot filtration to remove excess sulfur
3 Flash chromatography Purification Yields crystalline solid

Functionalization to Introduce the Thioxomethylamino Group

  • Starting Material: Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Reagents: Phenyl isothiocyanate (to introduce the phenylamino-thioxomethyl moiety)
  • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
  • Conditions: Basic medium, often with a base such as triethylamine or potassium carbonate, at room temperature or mild heating
  • Mechanism: The amino group at the 2-position reacts with phenyl isothiocyanate to form a thiourea derivative, resulting in the 2-(((phenylamino)thioxomethyl)amino) substitution.
  • Purification: Crystallization or chromatographic methods
  • Reference: Similar thiourea derivatives synthesized via reaction of amino-thiophenes with isothiocyanates.

Final Assembly and Purification

  • The final compound, ethyl 3-thiophenecarboxylate substituted with 4-phenyl and 2-(((phenylamino)thioxomethyl)amino) groups, is isolated as a crystalline solid.
  • Melting point typically ranges around 90-100 °C.
  • Purity is confirmed by spectroscopic methods (NMR, IR, MS).
  • Storage conditions: 2-8 °C, protected from light to maintain stability.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents/Conditions Key Reaction Type Yield (%) Notes
1 Ethyl 2-amino-4-phenylthiophene-3-carboxylate Aromatic ketone + ethyl cyanoacetate + ammonium acetate + acetic acid, reflux, then sulfur + diethylamine, 50°C Gewald reaction (thiophene ring formation) 40-50 Dean-Stark apparatus used
2 Thiourea derivative (2-(((phenylamino)thioxomethyl)amino) substitution) Phenyl isothiocyanate, DMF, base, mild heating Nucleophilic addition to isothiocyanate 60-70 Reaction monitored by TLC
3 Final compound (Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester) Purification by crystallization or chromatography Purification >95 purity Stored at 2-8 °C, protected from light

Research Findings and Analytical Data

  • Spectroscopic Characterization:
    • NMR: Characteristic signals for thiophene protons, phenyl groups, and thioxomethylamino moiety.
    • IR: Bands corresponding to ester carbonyl (~1730 cm⁻¹), thiourea C=S (~1200-1400 cm⁻¹), and NH stretching.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~382.5 g/mol.
  • Physical Properties:
    • Crystalline solid with melting point ~92-97 °C.
    • Solubility: Moderate in DMF, DMSO, ethanol; low in aqueous buffers.
  • Stability: Stable under refrigerated conditions, sensitive to light and moisture.

Chemical Reactions Analysis

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, bromine for bromination, and triethylamine as a base . Major products formed from these reactions include various substituted thiophene derivatives, which can exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiophene derivatives have demonstrated promising antimicrobial properties. Studies indicate that compounds with thiophene scaffolds exhibit significant activity against a range of bacteria and fungi. For instance, a study highlighted that certain thiophene derivatives showed potent antibacterial effects against Gram-negative bacteria such as Pseudomonas aeruginosa, outperforming standard antibiotics like gentamicin .

Antiviral Properties
Research has identified thiophene derivatives as potential antiviral agents. One study reported that a thiophene-based compound exhibited antiviral activity against the Ebola virus pseudotype, with an effective concentration (EC50) in the micromolar range . The compound's structure allows for modifications that enhance its bioactivity and selectivity.

Cancer Research
Thiophene derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific functional groups enhances their efficacy against different cancer types .

Materials Science

Conductive Polymers
Thiophene compounds are integral in the development of conductive polymers used in organic electronics. The unique electronic properties of thiophenes allow for their application in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) . The synthesis of polymers incorporating thiophene moieties results in materials with improved electrical conductivity and stability.

Sensors
Thiophene derivatives are employed in the fabrication of chemical sensors due to their ability to interact with various analytes. Their electronic properties can be tuned to enhance sensitivity and selectivity for specific gases or biomolecules, making them suitable for environmental monitoring and medical diagnostics .

Agricultural Applications

Pesticides and Herbicides
The potential use of thiophene derivatives as agrochemicals is an emerging area of research. Some compounds have shown herbicidal activity, effectively controlling weed growth while being less harmful to crops . The development of thiophene-based pesticides could lead to more sustainable agricultural practices by reducing reliance on traditional chemical agents.

Data Summary

Application AreaKey FindingsReferences
AntimicrobialEffective against Pseudomonas aeruginosa
AntiviralActive against Ebola virus pseudotype
Cancer ResearchInduces apoptosis in cancer cells
Materials ScienceUsed in conductive polymers for electronics
Agricultural ChemicalsHerbicidal properties observed

Case Studies

  • Antimicrobial Efficacy Study
    A comprehensive study evaluated the antimicrobial efficacy of various thiophene derivatives against multiple bacterial strains. Results indicated that certain modifications significantly enhanced potency, establishing a structure-activity relationship critical for future drug design.
  • Polymer Development
    Researchers synthesized a series of conductive polymers incorporating thiophene units, demonstrating enhanced charge transport properties suitable for applications in flexible electronics.
  • Herbicidal Activity Assessment
    Field trials conducted with thiophene-based herbicides showed effective weed control with minimal impact on crop yields, suggesting potential for commercial agricultural use.

Mechanism of Action

The mechanism of action of thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the inhibition of their activity . This interaction can disrupt essential biological pathways, resulting in the inhibition of cell growth and proliferation. The compound’s ability to form stable complexes with these targets is a key factor in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with thiourea or carboxamide substituents exhibit diverse biological and physicochemical properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues

Compound Name Key Substituents Molecular Formula Biological Activity/Application References
Target compound 4-phenyl, 2-(((phenylamino)thioxomethyl)amino), ethyl ester C₁₆H₁₈N₂O₂S₂ Antimicrobial (potential, based on analogues)
Ethyl 5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylaminothiophene-3-carboxylate (4) Imidazo-triazole at position 5, phenylamino at position 2 C₂₃H₁₉N₅O₂S Antibacterial, antifungal (tested)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene scaffold, hydroxylphenyl substituent C₂₃H₂₅NO₅S Synthetic intermediate (no reported bioactivity)
4,5-Dimethyl-2-[[(phenylamino)thioxomethyl]amino]-thiophene-3-carboxylic acid ethyl ester 4,5-dimethyl, thiourea group C₁₆H₁₈N₂O₂S₂ Tyrosinase inhibition (moderate activity)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 4-chlorophenyl, amino group at position 2 C₁₃H₁₂ClNO₂S Protein kinase inhibition (hypothesized)

Key Differences in Properties

Substituent Effects on Bioactivity: The imidazo-triazole derivative (Compound 4) shows enhanced antimicrobial activity compared to the target compound, likely due to the electron-rich heterocyclic ring improving membrane penetration . Chlorophenyl substitution (e.g., in Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate) enhances interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Pathways :

  • The target compound is synthesized via bromination of acetylated precursors, followed by thiourea coupling .
  • Analogues like 6o require multicomponent Petasis reactions, highlighting the role of solvent (HFIP) and catalysts (molecular sieves) in stabilizing intermediates .

Spectroscopic and Crystallographic Data: The target compound’s X-ray crystallography reveals a triclinic lattice with two bromine positional isomers (80:20 ratio), a feature absent in non-brominated analogues . ¹H-NMR shifts for the thiourea NH protons (δ ~10–12 ppm) are consistent across analogues, confirming the stability of the thiourea moiety .

Biological Activity

Thiophene-3-carboxylic acid, 4-phenyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester (C20H18N2O2S2) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

Thiophene-3-carboxylic acid derivatives are characterized by a thiophene ring, a carboxylic acid group, and an ethyl ester. The molecular structure can be represented as follows:

  • Molecular Formula : C20H18N2O2S2
  • Monoisotopic Mass : 382.49 g/mol

The presence of the thiophene ring contributes to its aromatic properties, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiophene core followed by functionalization with various amines and carboxylic acids. The methods often utilize reactions such as Gewald reaction and decyclization techniques to achieve the desired derivatives with specific biological activities.

Analgesic Activity

Recent studies have evaluated the analgesic properties of thiophene derivatives using various in vivo models. One notable study investigated the analgesic activity of derivatives synthesized from thiophene-3-carboxylic acid. The results indicated that some compounds exhibited analgesic effects that surpassed those of standard analgesics such as metamizole when tested on outbred white mice using the "hot plate" method .

CompoundED50 (mg/kg)Comparison Drug (Metamizole)ED50 (mg/kg)
Thiophene Derivative A16.60 ± 1.00Metamizole93 ± 5.00
Thiophene Derivative B21.20 ± 1.24--
Thiophene Derivative C22.40 ± 1.83--

The above table summarizes the effective doses (ED50) for various derivatives compared to metamizole, highlighting their potential as effective analgesics.

Antimicrobial Activity

Another aspect of biological activity includes antimicrobial properties. Research has shown that certain thiophene derivatives possess significant antimicrobial effects against a range of pathogens. These studies utilized standard agar diffusion methods to assess the inhibitory effects on bacterial strains, demonstrating that these compounds could serve as potential leads for new antimicrobial agents .

Case Studies

  • Study on Analgesic Effects : In a controlled experiment, researchers synthesized multiple thiophene derivatives and tested them for pain relief efficacy. The study concluded that specific modifications to the thiophene structure could enhance analgesic potency significantly compared to traditional drugs .
  • Antimicrobial Evaluation : A series of experiments assessed the antimicrobial activity of synthesized thiophene compounds against Gram-positive and Gram-negative bacteria. Results indicated promising activity, particularly against resistant strains, suggesting potential for development into new therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing thiophene-3-carboxylate derivatives with substituted phenyl and thiourea moieties?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, ethyl 2-amino-thiophene-3-carboxylate derivatives are prepared using the Gewald reaction, which involves cyclization of ketones, cyanoacetates, and sulfur under basic conditions . Subsequent functionalization with phenyl isothiocyanate introduces the thiourea group. For example, thiourea derivatives are formed by reacting the amine group of the thiophene core with phenyl isothiocyanate in ethanol under reflux (70–80°C, 4–6 hours) . Purity is typically ensured via recrystallization from ethanol or methanol.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include N–H stretches (~3,180 cm⁻¹ for thiourea NH), C=O stretches (~1,732 cm⁻¹ for ester carbonyl), and C=S stretches (~1,147 cm⁻¹) .
  • ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm), ester ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and thiourea NH protons (δ 9.5–10.5 ppm) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) are common. Planar thiophene rings with hydrogen bonds (e.g., S–CH₂···O=C, ~2.55 Å) stabilize the structure .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiophene derivatives?

  • Methodological Answer :

  • Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ values reported in µM) and ferric reducing antioxidant power (FRAP) tests .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema in rodent models, with compound administration at 50–100 mg/kg body weight .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of the thiourea moiety in this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring increase the electrophilicity of the thiourea sulfur, enhancing nucleophilic substitution reactions. Computational studies (DFT calculations at B3LYP/6-31G* level) show reduced HOMO-LUMO gaps in derivatives with –NO₂ substituents, correlating with higher reactivity . Contrastingly, electron-donating groups (e.g., –OCH₃) stabilize the thiourea group, favoring hydrogen-bonding interactions in crystal packing .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:

  • Prodrug Design : Ester hydrolysis to carboxylic acid derivatives (e.g., replacing ethyl ester with methyl ester for faster hydrolysis) .
  • Pharmacokinetic Profiling : LC-MS/MS analysis of plasma metabolites in rodent models to identify active species .
  • Structural Analog Synthesis : Introducing hydrophilic groups (e.g., –OH) to improve solubility without compromising activity .

Q. How can computational modeling predict regioselectivity in further functionalization of the thiophene ring?

  • Methodological Answer :

  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., C-5 position of thiophene) prone to electrophilic attack .
  • Frontier Molecular Orbital (FMO) Analysis : Predict reactivity trends using HOMO-LUMO gaps. For example, C-2 substituents lower LUMO energy, favoring nucleophilic additions .

Key Research Challenges

  • Stereochemical Control : Racemization during thiourea formation requires chiral HPLC validation .
  • Crystallographic Artifacts : Disordered ethyl ester groups in X-ray structures necessitate refinement with occupancy constraints .

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